![molecular formula C14H23BN2O4S B2629452 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid CAS No. 2377609-49-7](/img/structure/B2629452.png)
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid
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Overview
Description
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid is a chemical compound with the molecular formula C14H23BN2O4S . Its IUPAC name is 5-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}-2-thienylboronic acid . It is typically stored at -20°C .
Molecular Structure Analysis
The molecular structure of 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid can be represented by the InChI code 1S/C14H24BN2O4S/c1-14(2,3)21-13(18)17-8-6-16(7-9-17)10-11-4-5-12(22-11)15(19)20/h4-5,19-20,22H,6-10H2,1-3H3 .Chemical Reactions Analysis
As a boronic ester, 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid can participate in various chemical reactions. The most notable of these is the Suzuki-Miyaura coupling, a widely-used reaction in organic chemistry . Other potential reactions include oxidations, aminations, halogenations, and various C-C bond-forming reactions .Physical And Chemical Properties Analysis
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid has a molecular weight of 326.22 . It is typically stored at -20°C .Scientific Research Applications
- Chemical Synthesis and Drug Development 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid plays a crucial role in the synthesis of pharmaceutical compounds. Its significance lies in the development of novel therapeutic agents. Researchers utilize it as a versatile building block for creating diverse heterocyclic compounds, which are essential in medicinal chemistry.
- Boronic acids are valuable reagents in catalytic processes. This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source. These reactions enable the formation of carbon-carbon bonds, making them pivotal in organic synthesis .
- Additionally, 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid can be used in chain-growth catalyst transfer polycondensation of conjugated alternating copolymers .
- The protodeboronation of pinacol boronic esters, a hydromethylation sequence, has been applied to related compounds. This process is useful for synthesizing complex molecules. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Researchers have explored the synthesis of peptide-boronic acids using similar compounds. These molecules find applications in proteasome inhibition and drug discovery .
- The boronic acid moiety in this compound can be incorporated into functional materials. Researchers have investigated its use in designing polymers with specific properties, such as stimuli-responsive behavior .
- Boronic acids have been employed in bioconjugation strategies. By attaching them to biomolecules, researchers can achieve targeted drug delivery or imaging applications. The reversible interaction between boronic acids and diols (e.g., sugars) allows for selective binding to specific cellular receptors .
Catalysis and Cross-Coupling Reactions
Hydromethylation and Total Synthesis
Peptide-Boronic Acid Synthesis
Functional Materials and Polymers
Bioconjugation and Targeted Delivery
Safety and Hazards
properties
IUPAC Name |
[5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]thiophen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-14(2,3)21-13(18)17-8-6-16(7-9-17)10-11-4-5-12(22-11)15(19)20/h4-5,19-20H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMOFEGNZBELOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid |
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